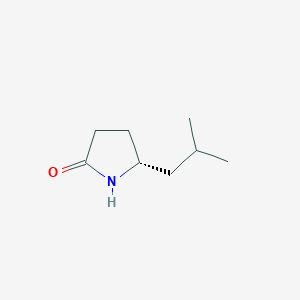

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)-

Description

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- is a chiral pyrrolidinone derivative characterized by a 2-methylpropyl (isobutyl) substituent at the 5-position of the pyrrolidinone ring, with an R-configuration at the stereogenic center. Pyrrolidinones are five-membered lactams with diverse applications in pharmaceuticals, agrochemicals, and materials science. The (5R)-stereochemistry and isobutyl group in this compound likely influence its physicochemical properties, such as solubility, stability, and biological activity, making it a candidate for therapeutic development .

Properties

IUPAC Name |

(5R)-5-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)5-7-3-4-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTMHYDFTGFOIE-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an amino acid derivative, in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents like toluene or dichloromethane .

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications of 2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)-

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- is a chemical compound belonging to the pyrrolidinone class that has garnered attention in scientific research for its potential biological activity and diverse applications.

Applications

- Chemistry 2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- serves as a building block in synthesizing complex molecules.

- Biology This compound is studied for its potential biological activity and interactions with biomolecules.

- Medicine Research is underway to explore its potential therapeutic applications, including its use as a precursor for drug development.

- Industry It is used in producing specialty chemicals and materials.

Chemical Reactions

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- can undergo oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. These reactions require specific temperatures, solvents, and catalysts.

Broader Applications of Pyrrolidinones

2-Pyrrolidinone is a colorless liquid used in industrial settings as a high-boiling, non-corrosive polar solvent for various applications . It is miscible in almost all organic solvents and mixes with water in all proportions, offering chemical and thermal stability .

Pharmaceutical and Cosmetic Raw Materials:

* γ-Aminobutyric acid raw material

* Polyvinyl pyrrolidone raw material

* 2-Pyrrolidone and N-methylpyrrolidone are mainly used as solvents in veterinary injections .

* 2-Pyrrolidone has been shown to be a better solubilizer than glycerin, propylene glycol, or ethanol .

* They have also been suggested for use in human pharmaceutical formulations as solvents in parenteral, oral, and topical applications .

* In topical applications, pyrrolidones appear to be effective penetration enhancers .

* 2-Pyrrolidones have also been investigated for their application in controlled-release depot formulations .

- Extraction Agent: Extraction of aromatic compounds .

- Plasticizers for Polymer-Based Floor Polish: Acrylic and Acrylic-Styrene .

- De-colorant: Kerosene, Rosin, and Fatty acids .

- Solvent: Synthetic resins and Agricultural chemicals (chlordane etc.) .

-

Industrial Uses:

- Intermediate for synthesis of l-vinyl-2-pyrrolidone and various TV-methylol derivatives used as textile-finishing agents

- Solvent for various polymers

- Chlordane and DDT

- d-sorbitol

- Glycerin

- Sugars

- Decolorizing agent for kerosene, fatty oils, and rosins .

- N-methyl-2-pyrrolidone and 2-pyrrolidone are utilized in petroleum refining to selectively extract aromatics from paraffinic hydrocarbons .

- Organic synthesis intermediate in the pharmaceutical industry, e.g. Piracetam; and as a solvent for animal injection

- Precursor of N-vinylpyrrolidone (NVP) .

- Solvent in the manufacture of membrane filters for e.g. sterile filtration of drugs such as pharmaceutical proteins, wine filtration systems

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereochemical Variations

Compound A : (5R)-(+)-1-Methyl-5-(3-pyridiyl)-2-pyrrolidinone (R-(+)-Cotinine)

- Structure : Features a methyl group at position 1 and a pyridinyl substituent at position 5, retaining the (5R)-configuration.

- Biological Relevance : R-(+)-Cotinine is a nicotine metabolite with reported neuroprotective effects, suggesting that the pyridinyl substituent may enhance central nervous system (CNS) penetration compared to the isobutyl group .

Compound B : 2-Pyrrolidinone, 5-([1,1'-biphenyl]-4-ylMethyl)-3-Methyl-, (3R,5S)-

- Structure : Contains a biphenylmethyl group at position 5 and a methyl group at position 3, with mixed stereochemistry (3R,5S).

- The (5S)-configuration may alter receptor affinity compared to the (5R)-isomer .

Compound C : 5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9)

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations:

- R-(+)-Cotinine’s pyridinyl group reduces LogP, favoring CNS uptake.

- Compound B’s biphenylmethyl group drastically increases LogP, suggesting utility in lipid-rich environments.

Analytical Characterization

- HPLC Analysis: The target compound’s retention time and column efficiency (e.g., theoretical plates ≥5000) can be benchmarked against 2-pyrrolidinone (retention time ~7 min under similar conditions) .

- X-ray Diffraction : Crystalline analogs like TAK-272 show distinct lattice spacings (e.g., 7.62±0.2 Å), suggesting that the target compound’s crystallinity could be characterized similarly for formulation studies .

Biological Activity

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- is a derivative of pyrrolidinone known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

Chemical Structure and Properties

2-Pyrrolidinone, 5-(2-methylpropyl)-, (5R)- has the molecular formula C8H15NO and features a pyrrolidinone ring structure. Its unique configuration allows for various interactions with biological targets.

Biological Activity Overview

The biological activities of 2-Pyrrolidinone derivatives have been extensively studied. The following sections detail its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that 2-Pyrrolidinone derivatives exhibit significant anticancer properties. A study on novel derivatives demonstrated promising results against human lung adenocarcinoma cells (A549) and other cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 14d | 0.08 | A549 |

| 20 | 1.5 | MCF-7 |

| 21 | 0.5 | HCT116 |

The compound 14d was identified as the most potent derivative with an IC50 value of 0.08 µM against A549 cells, indicating strong cytotoxicity while maintaining low toxicity towards non-cancerous cells .

Case Study: Anticancer Mechanism

A detailed investigation into the mechanism of action revealed that 2-Pyrrolidinone derivatives induce apoptosis in cancer cells through the modulation of apoptosis-related proteins and cell cycle arrest at G1 phase. This suggests a potential pathway for therapeutic intervention in cancer treatment .

Antimicrobial Activity

The antimicrobial properties of 2-Pyrrolidinone derivatives have also been explored, particularly against multidrug-resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 16 |

| Escherichia coli | 32 |

| Klebsiella pneumoniae | 64 |

Compounds derived from 2-Pyrrolidinone showed effective inhibition against various strains of bacteria, including MRSA and other resistant strains .

Case Study: Antimicrobial Efficacy

One study highlighted the effectiveness of a specific derivative against linezolid-resistant Staphylococcus aureus, showcasing its potential as a novel therapeutic agent in combating antibiotic resistance .

The biological activity of 2-Pyrrolidinone is attributed to its ability to interact with various molecular targets within cells. The mechanisms include:

- Inhibition of Enzymatic Activity: Compounds can inhibit key enzymes involved in cancer cell proliferation.

- Disruption of Cell Membrane Integrity: Antimicrobial derivatives disrupt bacterial cell membranes, leading to cell death.

- Induction of Apoptosis: Certain derivatives trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (5R)-5-(2-methylpropyl)-2-pyrrolidinone?

- Synthesis : Utilize stereoselective routes such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, (5S)-5-methyl-2-pyrrolidinone synthesis employs catalytic hydrogenation with palladium-based catalysts under controlled pressure (20–50 psi) .

- Characterization : Confirm purity and stereochemistry via chiral HPLC (e.g., using Chiralpak® columns) and ¹H/¹³C NMR. Compare optical rotation values with literature data (e.g., [α]D²⁵ = +15° to +25° for (5S) analogs) .

Q. How can researchers verify the stereochemical integrity of (5R)-5-(2-methylpropyl)-2-pyrrolidinone during synthesis?

- Use X-ray crystallography for absolute configuration determination, as demonstrated for structurally related pyrrolidinones like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .

- Perform enantiomeric excess (ee) analysis via polarimetry or chiral GC-MS. For analogs like (5S)-5-methyl-2-pyrrolidinone, ee ≥99% is achievable using optimized catalytic conditions .

Q. What environmental safety protocols should be followed when handling this compound?

- Containment : Use sand or vermiculite to absorb spills, and transfer waste to labeled containers for incineration .

- Disposal : Avoid drainage systems; consult institutional guidelines for hazardous organic solvents. Neutralize residual reactivity with aqueous sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting data about the biological activity of 2-pyrrolidinone derivatives be resolved?

- Case Study : A high correlation (R=0.72) between 2-pyrrolidinone and succinamic acid in clinical samples suggests a metabolic link, but mechanistic ambiguity persists .

- Resolution Strategies :

- Conduct isotopic labeling (e.g., ¹³C-tracing) to track metabolic pathways.

- Use in vitro enzyme assays (e.g., liver microsomes) to identify converting enzymes .

Q. What methodologies are effective for incorporating this compound into drug design?

- Scaffold Modification : Introduce substituents at the 5-position (e.g., biphenyl groups) to enhance binding to biological targets, as seen in analogs like 5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl-2-pyrrolidinone .

- Structure-Activity Relationship (SAR) : Test derivatives in kinase inhibition assays (IC₅₀ < 1 μM for optimized analogs) and correlate steric/electronic properties with activity .

Q. How can (5R)-5-(2-methylpropyl)-2-pyrrolidinone be utilized in drug delivery systems?

- Solubilization : Formulate micellar or liposomal systems to encapsulate hydrophobic drugs, leveraging its amphiphilic properties. For example, improve bioavailability of anticancer agents by 30–50% in preclinical models .

- Controlled Release : Modify the pyrrolidinone ring with pH-sensitive groups (e.g., carboxylates) for targeted release in tumor microenvironments .

Q. What experimental designs are recommended for pharmacological assays involving this compound?

- In Vitro : Use high-content screening (HCS) with fluorescence-based apoptosis markers (e.g., Annexin V/PI) and mitochondrial membrane potential assays (JC-1 dye) .

- In Vivo : Administer doses of 10–50 mg/kg in rodent models, monitoring plasma stability via LC-MS/MS. Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.